
四甲基联苯胺
描述
N,N,N',N'-Tetramethylbenzidine (TMB) is an organic compound that has been widely used in scientific research and laboratory experiments. TMB is a highly reactive compound that can be used as a chromogenic substrate in a variety of biochemical assays. It is a versatile compound that has been used in the fields of biochemistry, pharmacology, and molecular biology.
科学研究应用
ELISA显色底物
四甲基联苯胺(TMB)广泛用作酶联免疫吸附测定 (ELISA) 中的显色底物。当被辣根过氧化物酶 (HRP) 等酶氧化时,TMB 会产生蓝色,在酸化后会变为黄色。 这种颜色变化是可以测量和量化的,这使得 TMB 成为检测研究和诊断应用中特定抗体或抗原的存在的绝佳选择 .
电化学传感器中的氧化还原指示剂
由于其优异的电化学特性,TMB 在电化学传感器的开发中用作氧化还原指示剂。 这些传感器可以通过监测 TMB 在氧化还原过程中的电化学变化来检测各种分析物,包括葡萄糖、胆固醇和其他生物分子 .
组织学中的显像剂
在组织学研究中,TMB 被用作某些酶,特别是过氧化物酶的显像剂。 它有助于在显微镜下定位和可视化特定细胞或组织,有助于疾病的诊断和研究 .
吸收光谱分析
TMB 阳离子自由基及其在溶液中的二聚化温度对吸收光谱的影响一直是研究的课题。 这项研究提供了对 TMB 的电子结构和反应性的见解,这在物理化学领域很有价值 .
氧化还原反应
TMB 被各种氧化剂氧化,形成自由基阳离子。 关于使用不同的氧化剂和还原剂形成和衰减这种自由基阳离子的研究有助于更深入地了解氧化还原化学和新型化学过程的设计 .
光度分析
TMB 也因其氧化后会改变颜色的特性而被用于光度分析。 这种应用在可以诱导 TMB 氧化的物质的定量分析中意义重大,提供了一种简单有效的方法来测量样品中的浓度 .
安全和操作研究
由于 TMB 在实验室中的广泛使用,对其安全性和操作性的研究至关重要。 了解其物理和化学性质,例如熔点和潜在危害,可以确保安全的实验室操作和适当的储存条件 .
化学教育演示
TMB 可用于教育环境中演示化学反应,特别是氧化还原过程。 其清晰可见的颜色变化使其成为教授化学基本概念的一种引人入胜的工具 .
作用机制
Target of Action
N,N,N’,N’-Tetramethylbenzidine (TMB) primarily targets peroxidase enzymes , such as horseradish peroxidase . These enzymes play a crucial role in catalyzing the oxidation of TMB .
Mode of Action
TMB acts as a hydrogen donor for the reduction of hydrogen peroxide to water, a process catalyzed by peroxidase enzymes . This interaction results in the oxidation of TMB .
Biochemical Pathways
The primary biochemical pathway affected by TMB is the peroxidase-catalyzed oxidation-reduction pathway . The oxidation of TMB leads to the formation of a blue-colored product, which is often used in enzyme-linked immunosorbent assays (ELISAs) for signal detection .
Result of Action
The molecular effect of TMB’s action is the production of a blue-colored product upon oxidation . This color change at the cellular level is often utilized in ELISAs as a detectable signal, indicating the presence of a specific antigen .
Action Environment
The action, efficacy, and stability of TMB can be influenced by various environmental factors. For instance, the pH of the solution can affect the rate of TMB oxidation . Additionally, the presence of other substances, such as inhibitors or enhancers, can also impact the reaction .
未来方向
生化分析
Biochemical Properties
N,N,N’,N’-Tetramethylbenzidine plays a crucial role in biochemical reactions, primarily serving as a substrate for peroxidase enzymes. When oxidized by peroxidase in the presence of hydrogen peroxide, N,N,N’,N’-Tetramethylbenzidine undergoes a color change from colorless to blue, which can be quantitatively measured. This reaction is commonly used in ELISA to detect the presence of specific antigens or antibodies. The interaction between N,N,N’,N’-Tetramethylbenzidine and peroxidase is highly specific, making it an ideal substrate for sensitive and accurate biochemical assays .
Cellular Effects
N,N,N’,N’-Tetramethylbenzidine influences various cellular processes, particularly in the context of biochemical assays. It does not directly affect cell signaling pathways, gene expression, or cellular metabolism under normal assay conditions. Its oxidation product can interact with cellular components if not properly controlled. In laboratory settings, N,N,N’,N’-Tetramethylbenzidine is typically used in cell-free systems to avoid any unintended cellular effects .
Molecular Mechanism
The molecular mechanism of N,N,N’,N’-Tetramethylbenzidine involves its oxidation by peroxidase enzymes. Upon oxidation, N,N,N’,N’-Tetramethylbenzidine forms a diimine radical cation, which then reacts with another molecule of N,N,N’,N’-Tetramethylbenzidine to produce a blue-colored charge-transfer complex. This color change is the basis for its use in colorimetric assays. The binding interaction between N,N,N’,N’-Tetramethylbenzidine and peroxidase is essential for the oxidation process, and the efficiency of this interaction determines the sensitivity of the assay .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N,N,N’,N’-Tetramethylbenzidine can change over time due to its stability and degradation. N,N,N’,N’-Tetramethylbenzidine is relatively stable under normal storage conditions but can degrade upon prolonged exposure to light and air. This degradation can affect the accuracy and sensitivity of assays, making it essential to store N,N,N’,N’-Tetramethylbenzidine in dark, airtight containers. Long-term effects on cellular function are not typically observed as N,N,N’,N’-Tetramethylbenzidine is used in cell-free systems .
Dosage Effects in Animal Models
The effects of N,N,N’,N’-Tetramethylbenzidine in animal models vary with dosage. At low doses, it is generally non-toxic and does not produce adverse effects. At high doses, N,N,N’,N’-Tetramethylbenzidine can cause toxicity, including oxidative stress and damage to cellular components. These effects are dose-dependent, and careful control of dosage is necessary to avoid toxicity in experimental settings .
Metabolic Pathways
N,N,N’,N’-Tetramethylbenzidine is not typically involved in metabolic pathways within cells as it is used in cell-free biochemical assays. Its oxidation by peroxidase enzymes is a key reaction in these assays. The interaction with hydrogen peroxide and peroxidase is crucial for the colorimetric change observed in assays using N,N,N’,N’-Tetramethylbenzidine .
Subcellular Localization
As N,N,N’,N’-Tetramethylbenzidine is used in cell-free systems, its subcellular localization is not typically a concern. In biochemical assays, it is present in the reaction mixture and interacts directly with peroxidase enzymes. There are no specific targeting signals or post-translational modifications directing N,N,N’,N’-Tetramethylbenzidine to specific compartments or organelles .
属性
IUPAC Name |
4-[4-(dimethylamino)phenyl]-N,N-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2/c1-17(2)15-9-5-13(6-10-15)14-7-11-16(12-8-14)18(3)4/h5-12H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRNWIFYIFSBPAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=CC=C(C=C2)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0036845 | |
| Record name | N,N,N',N'-Tetramethylbenzidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0036845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | N,N,N',N'-Tetramethylbenzidine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15751 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.0000163 [mmHg] | |
| Record name | N,N,N',N'-Tetramethylbenzidine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15751 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
366-29-0 | |
| Record name | N,N,N′,N′-Tetramethylbenzidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=366-29-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N,N',N'-Tetramethylbenzidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000366290 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 366-29-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=433 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [1,1'-Biphenyl]-4,4'-diamine, N4,N4,N4',N4'-tetramethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N,N',N'-Tetramethylbenzidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0036845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N,N',N'-tetramethylbenzidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.070 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of TMB?
A1: TMB has the molecular formula C16H20N2 and a molecular weight of 240.34 g/mol.
Q2: What are the key spectroscopic characteristics of TMB?
A2: TMB exhibits a characteristic absorption band around 400 nm, attributed to a charge-transfer transition. [] Its radical cation (TMB+) displays a distinct absorption maximum at 475 nm. [] Resonance Raman spectroscopy has been instrumental in studying the vibrational characteristics of TMB in different states, including the ground state, excited singlet (S1) state, lowest excited triplet state, and radical cation. [, ]
Q3: How does TMB behave in micellar solutions?
A3: TMB readily solubilizes in various micellar systems, including anionic, cationic, and nonionic micelles. Its photoionization efficiency and cation radical stability are influenced by factors like micelle type, alkyl chain length, and the presence of additives like alcohols or crown ethers. [, , , ]
Q4: How does TMB interact with metal ions in solution?
A4: TMB forms charge-transfer complexes with metal ions like silver. [] This interaction can be exploited for the reversible generation of silver nanoparticles in polymer films via electrochemical switching. []
Q5: What is the role of TMB in perovskite solar cells?
A5: TMB can significantly enhance the performance and stability of perovskite solar cells (PSCs) by forming a conductive radical complex with PbI2. This complex effectively passivates defects in PSCs, leading to improved efficiency and longevity. []
Q6: How does TMB interact with zeolites?
A6: Upon adsorption onto activated acidic H6ZSM-5 zeolite, TMB undergoes spontaneous ionization to form its radical cation (TMB+), demonstrating the presence of electron-accepting Lewis acid sites within the zeolite framework. []
Q7: How does the environment affect the photoionization efficiency of TMB?
A7: The photoionization efficiency of TMB is significantly enhanced in anionic micelles compared to organic solvents. [] This enhancement is attributed to the stabilization of photoproduced TMB+ within the micellar environment. [, ]
Q8: What is the role of TMB in photoinduced electron transfer reactions?
A8: TMB acts as an efficient electron donor in its excited state. It can transfer an electron to various acceptors, including duroquinone and Eu3+, with high rate constants. [] This property makes TMB valuable in studying light-initiated redox processes. [, ]
Q9: How does TMB participate in sensitized photoreduction reactions?
A9: TMB can act as a sensitizer in photoreduction reactions, such as the reduction of nitrate ions. Upon excitation, TMB in its triplet state donates an electron to nitrate, initiating a cascade of reactions leading to nitrite formation. []
Q10: Have any computational studies been performed on TMB?
A10: While specific computational studies on TMB were not explicitly mentioned in the provided abstracts, techniques like electron spin echo modulation (ESEM) provide valuable insights into the structure and dynamics of TMB and its radical cation in various environments. [, , , , , , ]
Q11: What are the known toxicological properties of benzidine analogues like TMB?
A11: Benzidine and its analogues, including TMB, are known to be mutagenic and carcinogenic. [] Their presence in the environment, often as metabolites of azo dyes, raises concerns about their potential impact on human health and ecosystems. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-amino-N-(2-fluorophenyl)-6-(3-pyridinyl)-2-thieno[2,3-b]pyridinecarboxamide](/img/structure/B1221131.png)
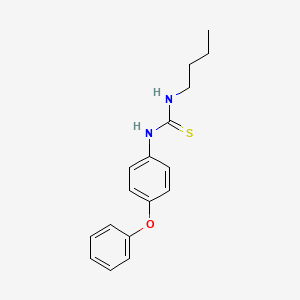
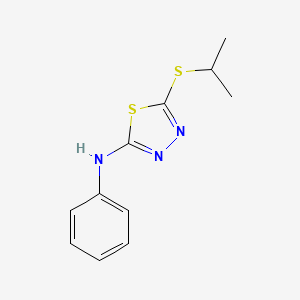
![(2Z)-2-[[(5-chloropyridin-2-yl)amino]methylidene]cyclohexan-1-one](/img/structure/B1221136.png)
![2-[(4-Chlorophenyl)methylthio]-5-[3-(1-piperidinylsulfonyl)phenyl]-1,3,4-oxadiazole](/img/structure/B1221137.png)
![[4-(4-Hydroxyphenyl)-1-piperazinyl]-[2-methoxy-4-(methylthio)phenyl]methanone](/img/structure/B1221139.png)
![2-chloro-N-[3-[(Z)-2-cyano-3-oxo-3-(2-phenylethylamino)prop-1-enyl]phenyl]benzamide](/img/structure/B1221142.png)
![4-[2-(4-fluoroanilino)-2-oxoethoxy]-3-methoxy-N-[4-(4-methoxyphenyl)-5-methyl-2-thiazolyl]benzamide](/img/structure/B1221143.png)
![[1-(4-fluorophenyl)sulfonyl-4-piperidinyl]-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone](/img/structure/B1221145.png)
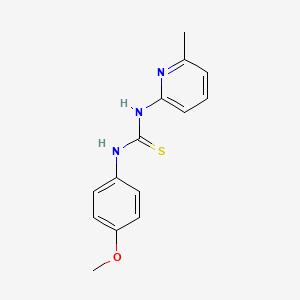
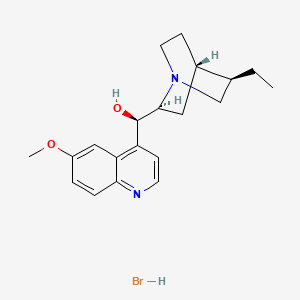
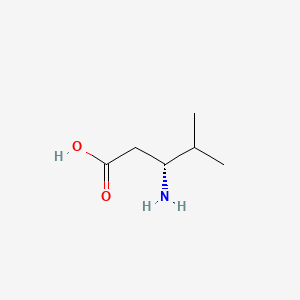

![2-(2-methylphenoxy)-N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]acetamide](/img/structure/B1221157.png)